4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrrolopyrimidine class This compound features a pyrimidine ring fused to a pyrrole ring, with chlorine and methyl substituents at the 4th and 6th positions, respectively
Mechanism of Action
Target of Action
The primary target of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antimicrobial drugs .
Mode of Action
This compound interacts with its target by binding to the DNA gyrase, preventing it from breaking down the bacterial DNA . This disruption in the function of DNA gyrase inhibits the replication process of the bacteria, leading to its death .
Biochemical Pathways
The action of this compound affects the DNA replication pathway in bacteria . By inhibiting the function of DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This leads to the cessation of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and proliferation . By binding to DNA gyrase and preventing the breakdown of bacterial DNA, the compound effectively halts the replication process, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsProper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine interacts with the enzyme DNA gyrase, a type II topoisomerase, and inhibits its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication, transcription, and repair .
Cellular Effects
The inhibition of DNA gyrase by this compound leads to the cessation of DNA replication, which in turn halts cell division and growth . This makes the compound effective against bacteria such as Staphylococcus and Mycobacterium tuberculosis .
Molecular Mechanism
This compound binds to the ATP-binding site of DNA gyrase, preventing the enzyme from catalyzing the negative supercoiling of DNA . This binding interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and transcription .
Temporal Effects in Laboratory Settings
The effects of this compound on bacterial cells are observed shortly after exposure, as the compound rapidly inhibits DNA gyrase activity . Over time, this leads to a decrease in bacterial growth and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its mechanism of action, it is likely that the compound’s effects would be dose-dependent, with higher doses leading to greater inhibition of bacterial growth .
Metabolic Pathways
Given its structure and function, it is likely that the compound is metabolized by the liver and excreted in the urine .
Transport and Distribution
Given its lipophilic nature, it is likely that the compound can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, where it can interact with DNA gyrase and exert its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
Condensation Reaction: The starting materials, such as 4-chloropyrimidine and a suitable pyrrole derivative, undergo a condensation reaction in the presence of a base (e.g., triethylamine) to form the pyrrolopyrimidine core.
Substitution Reaction: The resulting intermediate undergoes a substitution reaction to introduce the methyl group at the 6th position. This can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and reduce by-products. Advanced techniques such as microwave-assisted synthesis can also be employed to accelerate reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles to replace the chlorine or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2), nucleophiles/electrophiles
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Derivatives with different substituents at the 4th or 6th positions
Scientific Research Applications
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
6-Methyl-5H-pyrrolo[3,2-d]pyrimidine
4,6-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Biological Activity
4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
This compound exhibits notable interactions with various biological targets, particularly enzymes and proteins. One of its primary mechanisms involves binding to DNA gyrase , an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, this compound prevents the breakdown of bacterial DNA, showcasing its potential as an antibacterial agent.
Additionally, it has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. Specifically, it up-regulates pro-apoptotic genes such as P53 , BAX , DR4 , and DR5 , while down-regulating anti-apoptotic genes like Bcl2 . These actions highlight the compound's dual role in both antimicrobial and anticancer activities.
The molecular mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of DNA Gyrase : The compound binds to DNA gyrase, disrupting bacterial DNA replication and transcription.
- Induction of Apoptosis : It influences cell cycle regulation by causing G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
- Kinase Inhibition : Preliminary studies suggest that this compound may also act as a kinase inhibitor, affecting various signaling pathways critical for cell proliferation and survival.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. Table 1 summarizes the IC50 values obtained from various studies:
These results indicate that the compound is particularly effective against breast cancer (MDA-MB-231) and leukemia (L1210) cell lines.
Case Studies
-
Study on Apoptosis Induction :
A study investigated the effects of this compound on MDA-MB-231 cells. Flow cytometry analysis showed a significant increase in apoptotic cells after treatment with the compound compared to controls (15.63% vs. 0.51%) after 24 hours of exposure . -
Antibacterial Efficacy :
Another study focused on the antibacterial properties of this compound against Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth with an IC50 value of 20 μM, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
When compared to other pyrrolo[3,2-d]pyrimidines, such as 4-chloro-6-phenyl derivatives, this compound shows enhanced biological activity due to the unique structural features imparted by the methyl group at position six. This modification appears to influence both reactivity and biological efficacy significantly.
Properties
IUPAC Name |
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQVSNPLVXZAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744904 | |
Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91862-35-0 | |
Record name | 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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